molecular formula C20H23NO3 B589159 2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone CAS No. 1391054-62-8

2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone

Cat. No.: B589159
CAS No.: 1391054-62-8
M. Wt: 325.408
InChI Key: UFSLUAUKSJGLCY-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 2-[4-(Benzyloxy)-3-methoxyphenyl]-1-(1-pyrrolidinyl)ethanone features a substituted phenyl ring with a benzyloxy group at the para position and a methoxy group at the meta position. The ketone group is linked to a pyrrolidinyl moiety via an ethanone bridge.

Synthesis: Key synthetic routes involve hydrogenolysis of intermediates such as 1-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-methoxyphenoxy)ethanone in methanol using Pd/BaSO₄ catalysts, yielding the target compound in moderate to high purity (72–92%) . Alternative methods include sodium methoxide-mediated deprotection steps .

Properties

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-23-19-13-17(14-20(22)21-11-5-6-12-21)9-10-18(19)24-15-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYHPNRTEGTFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)N2CCCC2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyloxy Intermediate: The benzyloxy group is introduced through a reaction between benzyl alcohol and a suitable phenol derivative under basic conditions.

    Methoxylation: The methoxy group is introduced via methylation of the phenol intermediate using methyl iodide and a base such as potassium carbonate.

    Pyrrolidinylation: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative and the intermediate formed in the previous steps.

    Final Coupling: The final product is obtained by coupling the intermediates under appropriate conditions, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity Synthesis Method Reference
2-[4-(Benzyloxy)-3-methoxyphenyl]-1-(1-pyrrolidinyl)ethanone 4-Benzyloxy, 3-methoxy, pyrrolidinyl C₂₁H₂₃NO₃ 353.41 g/mol Not explicitly stated (potential USP14 modulation) Hydrogenolysis with Pd/BaSO₄
1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone (S-A) 2-Benzyloxy, 4-methoxy, 5-bromo C₁₆H₁₅BrO₃ 335.20 g/mol Antioxidant, anti-inflammatory Epoxide ring-opening with piperazine derivatives
IU1 (USP14 Inhibitor) 4-Fluorophenyl, pyrrolidinyl C₁₈H₂₁FN₂O 300.37 g/mol Enhances proteasome activity Multi-step alkylation and cyclization
1-(4-Methoxy-phenyl)-2-[6-methyl-2-(2-oxo-2-p-tolyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-ethanone 4-Methoxyphenyl, pyrimidine-thioether C₂₃H₂₂N₂O₃S₂ 462.56 g/mol Not specified (kinase inhibition potential) Thiol-ene coupling

Structural Similarities and Divergences

  • Common Features :

    • Benzyloxy/Methoxy Substitution : Both the target compound and S-A () share benzyloxy and methoxy groups, which enhance lipophilicity and membrane permeability .
    • Pyrrolidinyl Motif : The pyrrolidinyl group in the target compound and IU1 () may contribute to binding with proteasomal or enzymatic targets through nitrogen-mediated interactions .
  • Backbone Complexity: IU1 lacks the ethanone bridge but incorporates a fluorophenyl group, optimizing its ligand efficiency (LE) and lipophilic efficiency (LipE) for proteasome modulation .

Physicochemical Properties

    Biological Activity

    2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone, also known by its CAS number 1391054-62-8, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C20H23NO3, and it has a molecular weight of approximately 325.4 g/mol. This compound is primarily studied for its implications in pharmacology and medicinal chemistry.

    The compound features a complex structure that includes:

    • Benzyloxy and methoxy functional groups, which can influence its interaction with biological targets.
    • A pyrrolidinyl moiety, which is often associated with neuroactive properties.
    PropertyValue
    Molecular FormulaC20H23NO3
    Molecular Weight325.4 g/mol
    CAS Number1391054-62-8
    Purity≥95%
    Storage ConditionsStore at -20°C

    Research indicates that compounds similar to this compound may exhibit significant activity against various biological targets. For instance, studies have shown that derivatives containing benzyloxy and methoxy groups can act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease (PD) .

    Case Studies and Research Findings

    • MAO-B Inhibition :
      • A related study evaluated the MAO-B inhibitory activity of compounds structurally similar to this compound. The most potent compound exhibited an IC50 value of 0.062 µM, indicating strong inhibition compared to known inhibitors like rasagiline .
      • The mechanism was identified as competitive and reversible, suggesting potential therapeutic applications in managing PD symptoms.
    • Neuroprotective Effects :
      • The neuroprotective potential of similar compounds was assessed through various assays, demonstrating their ability to reduce oxidative stress and inflammation in neuronal cells. These effects are critical for developing treatments aimed at neuroprotection in conditions like Alzheimer's and PD .
    • Anti-Metastatic Properties :
      • Another study explored the anti-metastatic effects of benzofuran derivatives, which share structural similarities with the target compound. These derivatives were shown to inhibit cell migration and invasion in hepatocellular carcinoma (HCC) cell lines by downregulating key proteins involved in epithelial-mesenchymal transition (EMT) . Although not directly tested on this compound, these findings suggest a broader biological relevance of its structural analogs.

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